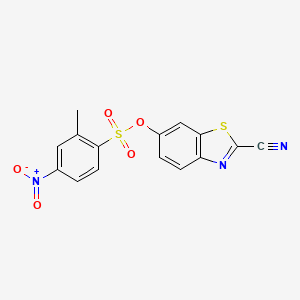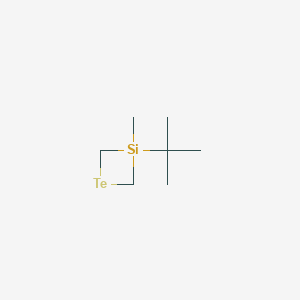
3-tert-Butyl-3-methyl-1,3-tellurasiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-tert-Butyl-3-methyl-1,3-tellurasiletane is a unique organotellurium compound characterized by the presence of tellurium and silicon atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-3-methyl-1,3-tellurasiletane typically involves the reaction of tellurium tetrachloride with organosilicon compounds under controlled conditions. One common method includes the use of tert-butyl and methyl-substituted silanes as starting materials. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane, and requires the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the formation of the tellurasiletane ring.
Industrial Production Methods: While the industrial production of this compound is not widely documented, scaling up the laboratory synthesis methods would involve optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 3-tert-Butyl-3-methyl-1,3-tellurasiletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3), leading to the formation of tellurium oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of tellurium hydrides.
Substitution: The tellurium atom in the compound can participate in substitution reactions with halogens or other nucleophiles, forming new organotellurium derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, O3, and other peroxides under mild to moderate temperatures.
Reduction: NaBH4, LiAlH4 in solvents like THF or ethanol.
Substitution: Halogens (Cl2, Br2) or nucleophiles (Grignard reagents) in aprotic solvents.
Major Products:
Oxidation: Tellurium oxides and organotellurium oxides.
Reduction: Tellurium hydrides and reduced organotellurium compounds.
Substitution: Various organotellurium derivatives depending on the substituents used.
Applications De Recherche Scientifique
3-tert-Butyl-3-methyl-1,3-tellurasiletane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organotellurium compounds and as a catalyst in organic reactions.
Biology: The compound’s unique properties make it a potential candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of tellurium-based drugs.
Industry: It may be used in the production of advanced materials, including semiconductors and specialized polymers.
Mécanisme D'action
The mechanism of action of 3-tert-Butyl-3-methyl-1,3-tellurasiletane involves its interaction with various molecular targets, primarily through the tellurium atom. The compound can form coordination complexes with metals and other elements, influencing catalytic processes and chemical reactions. The pathways involved include:
Coordination Chemistry: Formation of stable complexes with transition metals.
Catalysis: Acting as a catalyst or co-catalyst in organic synthesis.
Biological Interactions: Potential interactions with biological molecules, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
- **tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- **tert-Butyl isocyanide
- **tert-Butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
Comparison: 3-tert-Butyl-3-methyl-1,3-tellurasiletane is unique due to the presence of both tellurium and silicon atoms, which imparts distinct chemical and physical properties. Unlike other tert-butyl-substituted compounds, it exhibits unique reactivity patterns and potential applications in catalysis and material science. The presence of tellurium also opens up avenues for exploring its biological and medicinal properties, setting it apart from other similar organosilicon compounds.
Propriétés
Numéro CAS |
918905-23-4 |
|---|---|
Formule moléculaire |
C7H16SiTe |
Poids moléculaire |
255.9 g/mol |
Nom IUPAC |
3-tert-butyl-3-methyl-1,3-tellurasiletane |
InChI |
InChI=1S/C7H16SiTe/c1-7(2,3)8(4)5-9-6-8/h5-6H2,1-4H3 |
Clé InChI |
ZALATXVSKRRYPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si]1(C[Te]C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,3-Diphenylpropyl)piperidin-4-YL]-N-methylhexanamide](/img/structure/B12619684.png)

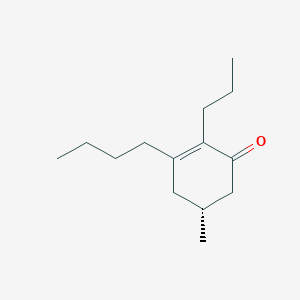
![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-propylbenzene](/img/structure/B12619710.png)

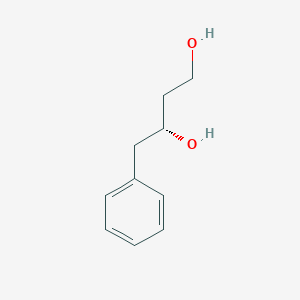
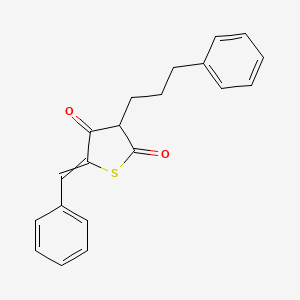
![5,5'-[(E)-Diazenediyl]bis(2-cyanopentanoic acid)](/img/structure/B12619730.png)
![4-[4-(1H-indol-3-yl)butanoyl]-N-[(2S)-1-oxo-1-(1,3-thiazol-2-ylamino)propan-2-yl]piperazine-1-carboxamide](/img/structure/B12619732.png)

![6-Benzyl-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B12619745.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1R)-1-phenylethyl]-,1,1-dimethylethyl ester,(5S)-](/img/structure/B12619754.png)
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-chlorobenzamide](/img/structure/B12619756.png)
